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Abstract
Pichromene, identified as 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene and also known by

the designation S14161, is a synthetic chromene derivative with demonstrated potential as an

anti-cancer agent. This document provides a comprehensive overview of its discovery,

synthesis, and mechanism of action. It details the experimental protocols for its preparation and

for the evaluation of its biological effects on cancer cell lines. Quantitative data on its cytotoxic

activity is presented, and its role as a phosphoinositide 3-kinase (PI3K) inhibitor, leading to the

modulation of the AKT signaling pathway, cell cycle arrest, and apoptosis, is elucidated through

pathway diagrams.

Discovery and Origin
Pichromene 1 is a novel synthetic compound belonging to the 2H-chromene class of oxygen-

containing heterocyclic molecules.[1] Chromene moieties are found in various natural products

and are of increasing interest due to their potential anti-tumor and anti-bacterial properties.[1]

Pichromene 1 was developed as a potential treatment for chronic leukemia and has been

shown to inhibit the expression of cyclins D1, D2, and D3 in myeloma and leukemia cell lines at

low micromolar concentrations.[1]
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The synthesis of Pichromene 1 and its analogues is based on an oxa-Michael-Henry

condensation reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative.[1]

Experimental Protocol: Synthesis of Pichromene 1
Materials:

4-fluoro-β-nitrostyrene

3-ethoxysalicylaldehyde

L-pipecolic acid

Toluene (dry)

Saturated ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Magnesium sulfate (MgSO₄)

Procedure:

A mixture of 4-fluoro-β-nitrostyrene (50 mg, 0.3 mmol, 1 equiv), 3-ethoxysalicylaldehyde (50

mg, 0.3 mmol, 1 equiv), and L-pipecolic acid (8 mg, 0.06 mmol, 20 mol%) is prepared in 1

mL of dry toluene.

The reaction mixture is stirred at 80°C for 24 hours under an Argon atmosphere.

The reaction is quenched with a saturated NH₄Cl solution.

The product is extracted with ethyl acetate.

The organic extracts are washed with brine, dried with MgSO₄, and the solvent is

evaporated.
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The crude product is purified using column chromatography (ethyl acetate/n-Hexane) to yield

pure Pichromene 1.[1]

The structure of the resulting Pichromene 1 is confirmed by ¹H-NMR and ¹³C-NMR

spectroscopy.[1] The optimal conditions for this synthesis were determined to be the use of L-

pipecolic acid as a catalyst, toluene as the solvent, a reaction temperature of 80°C, and a

reaction time of 24 hours under an argon atmosphere, achieving a yield of 82%.[1]
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Reactants Reaction Conditions

Work-up & Purification

4-fluoro-β-nitrostyrene

Oxa-Michael-Henry
Condensation

3-ethoxysalicylaldehyde L-pipecolic acid (20 mol%) Toluene 80°C, 24h, Argon atm.

Quench with NH4Cl

Extract with Ethyl Acetate

Wash & Dry

Column Chromatography

Pichromene 1
(8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene)

Click to download full resolution via product page

Caption: Pichromene's mechanism of action via the PI3K/AKT pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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